molecular formula C14H24N2O3 B7885714 ethyl 3-(5-tert-butyl-3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)propanoate

ethyl 3-(5-tert-butyl-3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)propanoate

Cat. No.: B7885714
M. Wt: 268.35 g/mol
InChI Key: VWERHHNMMFVMEA-UHFFFAOYSA-N
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Description

Ethyl 3-(5-tert-butyl-3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of an imidazole ring substituted with tert-butyl and ethyl groups, as well as an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(5-tert-butyl-3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)propanoate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. The reaction is usually carried out under acidic conditions and requires heating.

    Substitution Reactions: The tert-butyl and ethyl groups are introduced through substitution reactions. These reactions often involve the use of tert-butyl chloride and ethyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the imidazole derivative with ethyl 3-bromopropanoate. This reaction is typically carried out in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-tert-butyl-3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various imidazole derivatives with modified functional groups, which can have different biological and chemical properties.

Scientific Research Applications

Ethyl 3-(5-tert-butyl-3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Biological Studies: The compound is used in studies to understand the biological activity of imidazole derivatives and their interactions with biological targets.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(5-tert-butyl-3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory and anticancer activities. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Ethyl 3-(5-tert-butyl-3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)propanoate can be compared with other imidazole derivatives, such as:

    Ethyl 2-(1H-imidazol-1-yl)acetate: Similar structure but lacks the tert-butyl and ethyl substitutions.

    Methyl 3-(1H-imidazol-1-yl)propanoate: Similar ester group but different alkyl substitutions.

    1H-Imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester.

The uniqueness of this compound lies in its specific substitutions, which can influence its biological activity and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-(5-tert-butyl-3-ethyl-2-oxoimidazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-6-15-10-11(14(3,4)5)16(13(15)18)9-8-12(17)19-7-2/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWERHHNMMFVMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N(C1=O)CCC(=O)OCC)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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